Adenine hydrochloride hydrate Adenine hydrochloride hydrate High affinity adenine receptor agonist (Ki = 18 nM at rat adenine receptor). Inhibits forskolin-stimulated cAMP formation in CHO cells transfected with the adenine receptor; also stimulates GTPγS binding (pEC50 values are 8.54 and 7.21 respectively).
Brand Name: Vulcanchem
CAS No.: 6055-72-7
VCID: VC0004832
InChI: InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2
SMILES: C1=NC2=NC=NC(=C2N1)N.O.Cl
Molecular Formula: C5H8ClN5O
Molecular Weight: 189.60 g/mol

Adenine hydrochloride hydrate

CAS No.: 6055-72-7

Cat. No.: VC0004832

Molecular Formula: C5H8ClN5O

Molecular Weight: 189.60 g/mol

* For research use only. Not for human or veterinary use.

Adenine hydrochloride hydrate - 6055-72-7

CAS No. 6055-72-7
Molecular Formula C5H8ClN5O
Molecular Weight 189.60 g/mol
IUPAC Name 7H-purin-6-amine;hydrate;hydrochloride
Standard InChI InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2
Standard InChI Key MYRDTAUFFBYTHA-UHFFFAOYSA-N
SMILES C1=NC2=NC=NC(=C2N1)N.O.Cl
Canonical SMILES C1=NC2=NC=NC(=C2N1)N.O.Cl

Biological and Biochemical Roles

Adenine hydrochloride hydrate plays a critical role in biological systems:

  • Nucleic Acid Synthesis: It serves as a precursor for DNA and RNA synthesis, forming part of the nucleotides adenine triphosphate (ATP) and adenosine monophosphate (AMP) .

  • Coenzyme Formation: It contributes to the synthesis of essential coenzymes like NAD (nicotinamide adenine dinucleotide) and FAD (flavin adenine dinucleotide), which are vital for metabolic pathways .

  • Cellular Signaling: Adenine derivatives such as cyclic AMP (cAMP) are key secondary messengers in signal transduction pathways .

Applications

Adenine hydrochloride hydrate is utilized in several fields:

  • Blood Preservation: Used as an additive in blood storage solutions to maintain red blood cell viability by supporting ATP synthesis .

  • Viral Research: It serves as a substrate or regulatory molecule in studies involving viral replication mechanisms .

  • Biochemical Research: Widely employed in studies related to nucleotide metabolism, enzymatic reactions, and coenzyme interactions.

Safety and Handling

Adenine hydrochloride hydrate is classified as hazardous under GHS guidelines:

  • Hazard Statements: Toxic if ingested (H301).

  • Personal Protective Equipment (PPE): Use gloves, eye shields, and respirators during handling .

  • Storage Conditions: Store in a cool, dry place away from direct sunlight.

Research Findings

Recent studies highlight its significance:

  • Metabolic Pathway Analysis: Adenine derivatives are integral to metabolomics studies, particularly those exploring nucleotide biosynthesis and energy metabolism .

  • Structural Insights: Its purine base structure facilitates hydrogen bonding, making it a critical component in molecular modeling of nucleic acids .

  • Therapeutic Potential: Adenine-related compounds are being investigated for their roles in antiviral therapies and metabolic disorders .

Comparison with Related Compounds

CompoundMolecular FormulaApplication
AdenineC₅H₅N₅DNA/RNA synthesis
Adenine HydrochlorideC₅H₅N₅·HClEnhanced solubility
Adenine Hydrochloride HydrateC₅H₅N₅·HCl·H₂OStability under aqueous conditions

The hydrated form is preferred for experiments requiring aqueous solubility and long-term stability.

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